molecular formula C11H14N4O3 B13863142 3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one

3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one

Cat. No.: B13863142
M. Wt: 250.25 g/mol
InChI Key: NHQPMLJFQPVALJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as an α,β-unsaturated carbonyl compound, the pyrazole ring can be formed through cyclization reactions.

    Introduction of the pyridazinone moiety: This step might involve the reaction of the pyrazole derivative with hydrazine or its derivatives to form the pyridazinone ring.

    Functional group modifications: The hydroxymethyl and methoxyethyl groups can be introduced through various functional group transformations, such as alkylation or hydroxylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridazinone ring can be reduced under specific conditions to form dihydropyridazinone derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group might yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-3-one: A closely related compound with a similar structure but different biological activity.

    3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-5-one: Another analog with variations in the position of functional groups.

Uniqueness

3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

3-(hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one

InChI

InChI=1S/C11H14N4O3/c1-18-5-4-14-7-9(6-12-14)15-3-2-11(17)10(8-16)13-15/h2-3,6-7,16H,4-5,8H2,1H3

InChI Key

NHQPMLJFQPVALJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=N1)N2C=CC(=O)C(=N2)CO

Origin of Product

United States

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